molecular formula C12H11BrN2OS B8665974 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one

3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B8665974
M. Wt: 311.20 g/mol
InChI Key: MDSUOFSPRNXYJN-UHFFFAOYSA-N
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Patent
US07687522B2

Procedure details

5-bromo-2-(methylthio)pyrimidin-4(3H)-one (3.63 g, 16.4 mmol) was suspended in THF (80 ml) and CaH2 powder (1.29, 32.3 mmol) and benzyl bromide (2.6 ml, 22 mmol) were added. The reaction flask was fitted with a reflux condenser and placed in a preheated oil bath (65 C-70 C) and stirred overnight. After 15.5 hours, more benzyl bromide (0.7 ml, 6 mmol) was added, and the temperature of the oil bath was raised to 87 C to achieve reflux. After 19 more hours, the reaction was cooled to 0 C and quenched cautiously with ice water first, and then with water (40 ml). The reaction was warmed to room temperature and stirred as more water (40 ml) and then brine (30 ml) were added. The reaction was extracted with a DCM/MeOH mixture, and the organic extractions were combined, dried over sodium sulfate, filtered, and concentrated. The crude residue was filtered through silica gel (˜3 inches, DCM) to afford the desired 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one (642 mg, 2.06 mmol, 90% purity, 11% yield). MS (ESI pos. ion) m/z: 311 (MH+), 313 (MH+). Calc'd exact mass for C12H11BrN2OS: 310, 312. 1HNMR (400 MHz, CDCl3): 8.09 (s, 1H), 7.42-7.29 (m, 5H), 5.34 (s, 2H), 2.54 (s, 3H).
Quantity
3.63 g
Type
reactant
Reaction Step One
[Compound]
Name
CaH2
Quantity
32.3 mmol
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:10])[NH:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[CH2:11]([N:4]1[C:3](=[O:10])[C:2]([Br:1])=[CH:7][N:6]=[C:5]1[S:8][CH3:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
BrC=1C(NC(=NC1)SC)=O
Step Two
Name
CaH2
Quantity
32.3 mmol
Type
reactant
Smiles
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
(65 C-70 C) and stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
WAIT
Type
WAIT
Details
After 15.5 hours
Duration
15.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the oil bath was raised to 87 C
TEMPERATURE
Type
TEMPERATURE
Details
to achieve reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 19 more hours, the reaction was cooled to 0 C
CUSTOM
Type
CUSTOM
Details
quenched cautiously with ice water first
STIRRING
Type
STIRRING
Details
stirred as more water (40 ml)
ADDITION
Type
ADDITION
Details
brine (30 ml) were added
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with a DCM/MeOH mixture
EXTRACTION
Type
EXTRACTION
Details
the organic extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The crude residue was filtered through silica gel (˜3 inches, DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC=C(C1=O)Br)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.06 mmol
AMOUNT: MASS 642 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.